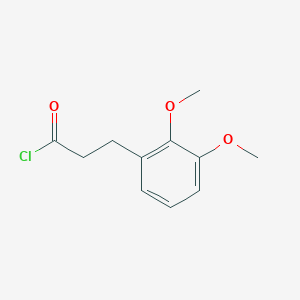

2,3-Dimethoxyphenylpropionylchloride

Descripción

2,3-Dimethoxyphenylpropionylchloride is an organochlorine compound featuring a phenyl ring substituted with two methoxy groups at the 2- and 3-positions and a propionyl chloride functional group. While specific data for this compound are scarce in the provided evidence, its structure suggests high reactivity due to the electron-donating methoxy groups and the electrophilic acyl chloride moiety. Such compounds are typically intermediates in organic synthesis, particularly in the preparation of amides, esters, or pharmaceuticals .

Propiedades

Fórmula molecular |

C11H13ClO3 |

|---|---|

Peso molecular |

228.67 g/mol |

Nombre IUPAC |

3-(2,3-dimethoxyphenyl)propanoyl chloride |

InChI |

InChI=1S/C11H13ClO3/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-5H,6-7H2,1-2H3 |

Clave InChI |

HDABCFMRTVRZFY-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1OC)CCC(=O)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-Dimethoxyphenylpropionylchloride with analogous compounds in terms of substituent effects, functional groups, and inferred properties.

Substituent Position and Electronic Effects

- 2,3-Dimethoxyphenylpropionylchloride vs. In contrast, the 3,4-dihydroxy groups in the latter compound (CAS 62-31-7) increase polarity and hydrogen-bonding capacity, making it more hydrophilic . Reactivity: Acyl chlorides (as in the target compound) are more reactive toward hydrolysis and nucleophilic attack compared to amine hydrochlorides (as in CAS 62-31-7), which are stable salts .

Functional Group Comparison

- Propionyl Chloride vs. Ester Derivatives :

- 3-(2,3-Dimethylphenyl)propionic acid methyl ester (CAS 582-53-6) contains an ester group, which is less reactive than the acyl chloride in 2,3-Dimethoxyphenylpropionylchloride. Esters require harsher conditions (e.g., acid/base catalysis) for hydrolysis, whereas acyl chlorides react rapidly with water or alcohols .

- Thermal Stability : Acyl chlorides generally have lower thermal stability compared to esters due to the labile chlorine atom, which can be displaced under mild heating .

Substituent Bulk and Steric Effects

- 2,3-Dimethoxy vs. 2,3-Dimethyl Substituents: Methoxy groups (-OCH₃) are bulkier and more polar than methyl groups (-CH₃). For example, 2,3-Dimethyl-3-hexanol (CAS 4166-46-5) has non-polar methyl substituents, leading to lower solubility in polar solvents compared to the methoxy-substituted target compound . Steric Hindrance: The larger methoxy groups may slow down reactions at the acyl chloride site by hindering nucleophilic approach, whereas smaller substituents (e.g., methyl) have minimal steric impact .

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Functional Group | Key Properties (Inferred) | Reactivity Notes |

|---|---|---|---|---|

| 2,3-Dimethoxyphenylpropionylchloride | Not listed | Acyl chloride | High reactivity, polar, moisture-sensitive | Rapid nucleophilic substitution |

| 2-(3,4-Dihydroxyphenyl)ethylamine HCl | 62-31-7 | Amine hydrochloride | Hydrophilic, stable salt | Low reactivity, used in biochemistry |

| 3-(2,3-Dimethylphenyl)propionic acid ME | 582-53-6 | Ester | Moderate reactivity, hydrophobic | Requires catalysis for hydrolysis |

| 2,3-Dimethyl-3-hexanol | 4166-46-5 | Alcohol | Low polarity, volatile | Participates in esterification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.